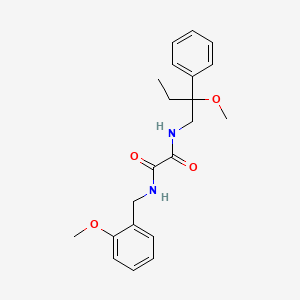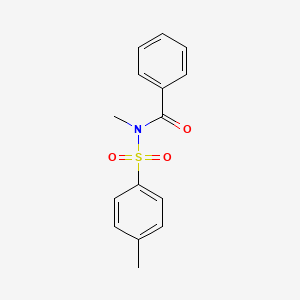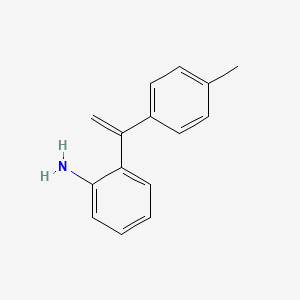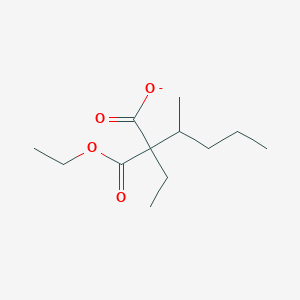
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester, also known as diethyl ethyl (1-methylbutyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a colorless liquid characterized by its ester functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester can be synthesized through the esterification of malonic acid derivatives. The reaction typically involves the use of ethanol and an acid catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with the desired purity .
化学反应分析
Types of Reactions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of ester groups. Common reagents for these reactions include alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, strong bases (e.g., sodium hydride)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Carboxylic acids and alcohols
Reduction: Primary alcohols
科学研究应用
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions are facilitated by the ester functional groups, which can be targeted by nucleophiles or hydrolytic enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
- Diethyl malonate
- Diethyl ethylmalonate
- Diethyl methylmalonate
Comparison
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester is unique due to the presence of the 2-ethyl-2-(1-methylbutyl) substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to simpler malonate esters .
属性
分子式 |
C12H21O4- |
|---|---|
分子量 |
229.29 g/mol |
IUPAC 名称 |
2-ethoxycarbonyl-2-ethyl-3-methylhexanoate |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)12(6-2,10(13)14)11(15)16-7-3/h9H,5-8H2,1-4H3,(H,13,14)/p-1 |
InChI 键 |
ICUDBEZIRXXJAE-UHFFFAOYSA-M |
规范 SMILES |
CCCC(C)C(CC)(C(=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)
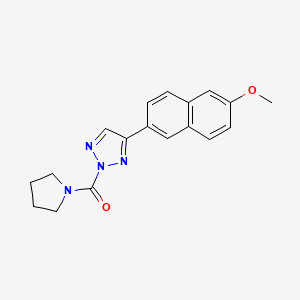
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
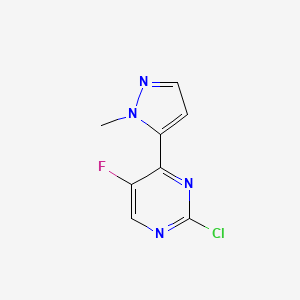
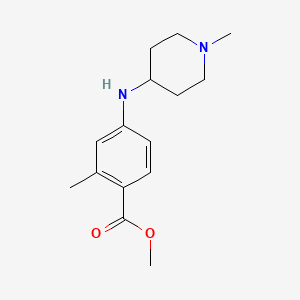
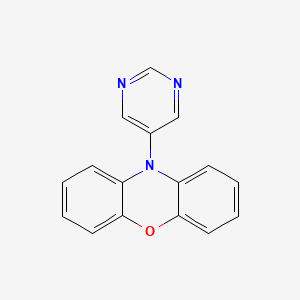
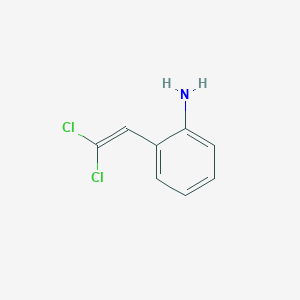
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
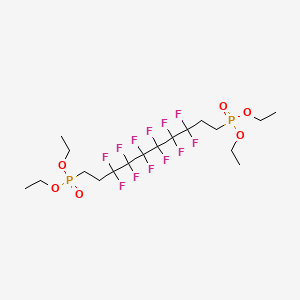
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
